![molecular formula C46H88IN2O11P B13707721 [(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, phosphoryl, and iodoacetyl groups. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of [(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves several steps, each requiring specific reaction conditions and reagents
Core Structure Synthesis: The initial step involves the formation of the glycerol backbone, which is achieved through the reaction of glycerol with octadecanoic acid under acidic conditions.
Functional Group Introduction: The hydroxyl and phosphoryl groups are introduced through phosphorylation reactions using reagents such as phosphorus oxychloride. The iodoacetyl group is added via a substitution reaction with iodoacetic acid.
Final Assembly: The final step involves the coupling of the functionalized glycerol backbone with octadecanoic acid derivatives to form the complete compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.
Substitution: The iodoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions due to its ability to form covalent bonds with amino acid residues.
Medicine: It is investigated for its potential therapeutic properties, including its role as a drug delivery agent and its ability to modulate biological pathways.
Industry: The compound is used in the development of advanced materials, such as surfactants and emulsifiers, due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of [(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves its interaction with specific molecular targets and pathways. The iodoacetyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and protein-protein interactions.
Comparación Con Compuestos Similares
[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions. Similar compounds include:
[(2R)-3-[hydroxy-[2-[2-[(2-aminoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate: This compound lacks the iodoacetyl group, resulting in different reactivity and applications.
[(2R)-3-[hydroxy-[2-[2-[(2-bromoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate:
These comparisons highlight the unique properties of this compound and its versatility in scientific research.
Propiedades
Fórmula molecular |
C46H88IN2O11P |
|---|---|
Peso molecular |
1003.1 g/mol |
Nombre IUPAC |
[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C46H88IN2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(51)57-40-42(41-59-61(54,55)58-38-36-49-46(53)56-37-35-48-43(50)39-47)60-45(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,48,50)(H,49,53)(H,54,55)/t42-/m1/s1 |
Clave InChI |
QRLZMAJOWWTTAA-HUESYALOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CI)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CI)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)

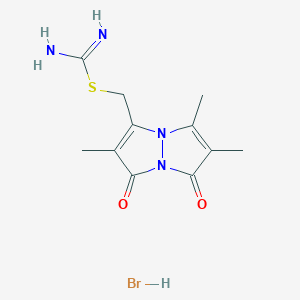

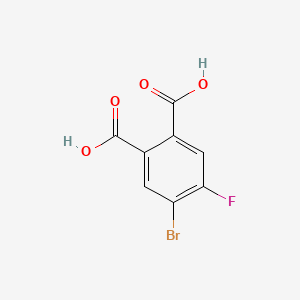
![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)
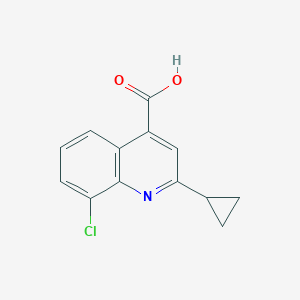
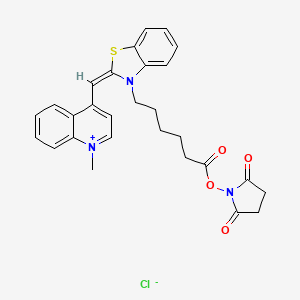
![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)
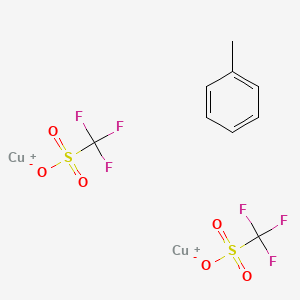
![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
